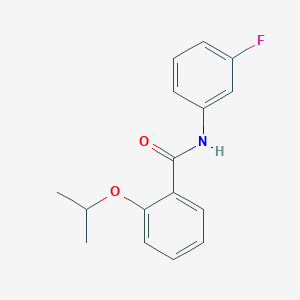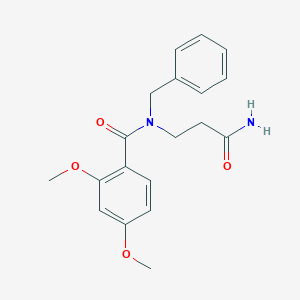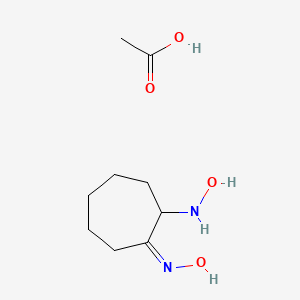
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylacetyl)-2-methoxybenzohydrazide, also known as CPA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPA-2 is a hydrazide derivative that belongs to the class of N-acylhydrazones. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In addition, N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been found to have antioxidant properties and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation. However, the compound has some limitations, including its poor solubility in water and its relatively low bioavailability.
Direcciones Futuras
There are several future directions for the research on N'-(cyclopentylacetyl)-2-methoxybenzohydrazide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the potential therapeutic applications of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide in various disease conditions, including neurodegenerative diseases, inflammatory bowel disease, and cancer. Further studies are also needed to elucidate the exact mechanism of action of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N'-(cyclopentylacetyl)-2-methoxybenzohydrazide involves the reaction of 2-methoxybenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction mixture is refluxed for several hours, and the resulting product is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. N'-(cyclopentylacetyl)-2-methoxybenzohydrazide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N'-(2-cyclopentylacetyl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-9-5-4-8-12(13)15(19)17-16-14(18)10-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYSGHUYYDOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopentylacetyl)-2-methoxybenzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)


![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)


